Malt1-IN-6 -

Malt1-IN-6

Catalog Number: EVT-15278464
CAS Number:
Molecular Formula: C18H12Cl2F3N9O
Molecular Weight: 498.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Malt1-IN-6 is a small molecule inhibitor specifically targeting the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in various signaling pathways, particularly those related to immune responses and oncogenesis. MALT1 is recognized for its dual function as both a scaffold protein and a protease, facilitating the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. The development of Malt1-IN-6 stems from the need to inhibit MALT1's proteolytic activity, which has been implicated in certain lymphomas and other malignancies.

Source and Classification

Malt1-IN-6 was developed through a series of synthetic processes aimed at creating potent inhibitors of MALT1's enzymatic activity. It falls under the classification of small molecule inhibitors, specifically designed to interfere with the protease function of MALT1, which is critical in the context of B-cell receptor signaling and lymphomagenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Malt1-IN-6 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors.
  2. Core Structure Formation: This is achieved through condensation and cyclization reactions, utilizing specific reagents and catalysts to ensure high yields.
  3. Reaction Conditions: Controlled temperature, pH levels, and solvent systems are essential to optimize reaction rates and product stability.

In industrial settings, the synthesis is scaled up using techniques such as continuous flow chemistry, which enhances efficiency while minimizing waste. Quality control measures like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the final product .

Molecular Structure Analysis

Structure and Data

Malt1-IN-6 exhibits a complex molecular structure that allows it to effectively bind to the active site of MALT1. The structural analysis reveals that Malt1-IN-6 interacts with specific residues within the MALT1 protease domain, inhibiting its activity.

  • Molecular Formula: The exact molecular formula can vary based on specific structural modifications made during synthesis.
  • 3D Structure: Advanced techniques such as cryo-electron microscopy have been used to elucidate the structure of MALT1 in complex with its inhibitors, providing insights into how Malt1-IN-6 fits into the active site .
Chemical Reactions Analysis

Reactions and Technical Details

Malt1-IN-6 participates in various chemical reactions typical for small molecule inhibitors:

  • Oxidation: Involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: This includes replacing one functional group with another under specific conditions.

These reactions are crucial for understanding how Malt1-IN-6 can be modified or optimized for enhanced efficacy against MALT1 .

Mechanism of Action

Process and Data

Malt1-IN-6 exerts its effects by inhibiting the proteolytic activity of MALT1. The mechanism can be summarized as follows:

  1. Binding: Malt1-IN-6 binds to the active site of MALT1.
  2. Inhibition: This binding prevents MALT1 from cleaving its substrates, which include negative regulators of NF-κB signaling.
  3. Pathway Disruption: By inhibiting MALT1, the compound disrupts downstream signaling pathways that lead to cell proliferation and survival, particularly in lymphocytes.

This mechanism highlights the potential therapeutic applications of Malt1-IN-6 in treating cancers associated with aberrant MALT1 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Malt1-IN-6 possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary based on formulation.
  • Stability: Stability under various pH conditions is crucial for its application in biological systems.
  • Melting Point: Specific melting point data may be available depending on purity levels achieved during synthesis.

These properties are essential for determining the compound's suitability for pharmaceutical formulations .

Applications

Scientific Uses

Malt1-IN-6 has significant potential applications in scientific research and therapeutics:

  • Cancer Research: As an inhibitor of MALT1, it serves as a valuable tool for studying the role of this protease in B-cell malignancies.
  • Therapeutic Development: Its ability to inhibit NF-κB activation makes it a candidate for developing treatments for lymphomas and other cancers characterized by dysregulated immune signaling pathways.
  • Biochemical Assays: Malt1-IN-6 can be utilized in assays designed to explore MALT1's enzymatic functions and interactions with other cellular proteins .
Molecular Mechanisms of Action in MALT1 Protease Inhibition

Structural Basis of MALT1 Protease Inhibition by Malt1-IN-6

Targeting the Catalytic Dyad (H415/C464) in the Paracaspase Domain

Malt1-IN-6 exerts its inhibitory function through direct engagement with the catalytic dyad residues Histidine 415 (H415) and Cysteine 464 (C464) within MALT1's paracaspase domain. Structural analyses reveal that this compound forms a covalent bond with the nucleophilic sulfur atom in C464, irreversibly inactivating the protease's enzymatic function [2] [8]. This mechanism mirrors the inhibition observed with peptide-based inhibitors like z-VRPR-fmk, which also target the catalytic cleft through covalent modification [8]. The interaction disrupts the salt bridge network stabilizing the active site conformation, particularly affecting the positioning of H415 within the catalytic pocket [5]. Molecular dynamics simulations demonstrate that Malt1-IN-6 binding induces a conformational shift in the β-sheet-rich substrate-binding groove (residues 450-460), sterically hindering substrate access and preventing proteolytic cleavage [2] [5].

Allosteric Modulation vs. Active-Site Competitive Inhibition Dynamics

While primarily functioning as an active-site directed covalent inhibitor, Malt1-IN-6 exhibits secondary allosteric effects on MALT1's quaternary structure. NMR relaxation studies of MALT1's paracaspase-Ig3 domains reveal that ligand binding at the catalytic site propagates conformational changes to the Ig3 domain (residues 644-657) through long-range dynamic coupling [5]. This distinguishes Malt1-IN-6 from pure allosteric inhibitors (e.g., phenothiazine derivatives) that stabilize the inactive monomeric form by binding at the PCASP-Ig3 interface and inducing tryptophan 580 (W580) flip [6]. Comparative analyses indicate Malt1-IN-6 does not prevent dimerization but locks the dimer in a catalytically incompetent state, contrasting with allosteric inhibitors that disrupt dimer formation entirely [4] [6]. This dual mechanism – active site blockade with allosteric-like domain communication – enables potent suppression of both scaffolding and proteolytic functions [1] [4].

Table 1: Comparative Inhibition Mechanisms of MALT1-Targeting Compounds

Inhibition TypeRepresentative CompoundBinding SiteEffect on DimerizationConformational Impact
Active-site covalentMalt1-IN-6Catalytic dyad (C464/H415)Permits dimerizationLocks active site in closed conformation
AllostericMepazine/MLT-seriesPCASP-Ig3 interfaceDisrupts dimerizationInduces W580 flip
Peptide-basedz-VRPR-fmkSubstrate-binding grooveVariableCompetitive displacement

Impact on Downstream Signaling Pathways

Suppression of NF-κB Activation via TRAF6 Recruitment Disruption

Malt1-IN-6 disrupts NF-κB signaling through a dual scaffolding-protease mechanism. By inactivating MALT1, it prevents proteolytic cleavage of negative regulators (A20, CYLD, and RelB) that normally restrict IκB kinase (IKK) activation [3] [4]. Additionally, MALT1 proteolytic activity is required for efficient TRAF6 recruitment to the CBM complex. Inhibition by Malt1-IN-6 reduces K63-linked polyubiquitination of NEMO/IKKγ, diminishing IKK complex activation and subsequent nuclear translocation of NF-κB subunits (p50/p65) [3]. Functional genomics screens demonstrate that this disruption is particularly effective in ABC-DLBCL models with constitutive BCR signaling, where Malt1-IN-6 reduces NF-κB-driven survival genes (BCL2, IRF4) by >80% within 24 hours [3]. Importantly, inhibition triggers a compensatory feedback loop via MTORC1-S6K activation, which can be overcome by combinatorial inhibition [3].

Table 2: Effects of Malt1-IN-6 on NF-κB-Regulated Cytokines

Cytokine/GeneReduction (%)Cell ModelTime PointMechanistic Link
IL-292 ± 3Jurkat T cells6hImpaired TCR signaling
IL-687 ± 5ABC-DLBCL lines24hNF-κB nuclear translocation block
IL-1078 ± 7Treg cells12hTreg dysfunction
IRF495 ± 2DLBCL xenografts48hOncogene dependency

Attenuation of AP-1 Signaling Through Substrate Cleavage Inhibition

AP-1 signaling attenuation occurs via impaired cleavage of MALT1 substrates critical for AP-1 component activation. Malt1-IN-6 prevents proteolytic processing of Regnase-1 (an RNAse degrading IL2 and JUN mRNAs) and RelB (an NF-κB subunit modulating FOS expression) [4] [7]. This results in sustained levels of intact Regnase-1, which degrades mRNAs encoding AP-1 components (c-Fos, c-Jun) and cytokine receptors, ultimately reducing AP-1 transcriptional activity [4] [10]. In vascular smooth muscle cells (VSMCs), this manifests as 70% suppression of FOS expression and AP-1 DNA-binding activity within 3 hours of treatment [7]. Furthermore, Malt1-IN-6-mediated RelB cleavage inhibition preserves its function as a transcriptional repressor of AP-1 target genes, creating a synergistic inhibitory effect on inflammatory responses [4] [10].

Table 3: Key MALT1 Substrates Affected by Malt1-IN-6 and Signaling Consequences

SubstrateCleavage SiteFunctional Consequence of InhibitionPathway Affected
Regnase-1Arg111Stabilization → mRNA degradation of IL6, JUNAP-1/JAK-STAT
RelBArg85Intact RelB represses AP-1 targetsNF-κB/AP-1 crosstalk
CYLDArg324Impaired microtubule dynamics → Reduced VCAM-1Inflammation
BCL10MultipleReduced auto-ubiquitination → Attenuated IKK activationNF-κB

Modulation of Autophagic and Ferroptotic Pathways in Cellular Models

Autophagy Induction via MALT1-Selective Protease Blockade

Malt1-IN-6 triggers autophagic flux through a MALT1-dependent mechanism involving impaired cleavage of autophagy regulators. In vascular smooth muscle cells (VSMCs), treatment (1μM, 6h) increases LC3B-II conversion by 4.5-fold and reduces p62/SQSTM1 levels by 60%, indicating autophagosome formation [7]. This process requires ATG7, as Atg7-/- cells show complete resistance to Malt1-IN-6-induced autophagy [7]. Mechanistically, inhibition of CYLD cleavage by Malt1-IN-6 enhances K63-linked ubiquitination of autophagy receptors (OPTN, NDP52), promoting their recruitment to autophagosomal membranes. Additionally, MALT1 protease activity normally suppresses ULK1 kinase activity through BCL10-mediated ubiquitination; Malt1-IN-6 thus relieves this inhibition, permitting autophagy initiation [7]. The autophagic response serves as a proximal event that enables subsequent ferroptotic cell death, as pharmacological (bafilomycin A1) or genetic (Atg7 KO) autophagy inhibition blocks lipid peroxidation and cell death [7].

Ferroptosis Execution Through GPX4 and FTH1 Downregulation

Ferroptosis induction represents a critical consequence of prolonged MALT1 inhibition. Malt1-IN-6 treatment (≥2.5μM) in VSMCs downregulates glutathione peroxidase 4 (GPX4) by 80% and ferritin heavy chain 1 (FTH1) by 70% within 6 hours, creating conditions for iron-dependent lipid peroxidation [7]. This is accompanied by 3.5-fold increases in intracellular Fe²⁺, mitochondrial shrinkage (loss of TOM20 immunofluorescence), and malondialdehyde accumulation – all hallmarks of ferroptosis [7]. Crucially, ferroptosis inhibitors (deferoxamine, ferrostatin-1) but not apoptosis or necroptosis blockers, rescue cell viability. The autophagy-ferroptosis axis is evidenced by ATG7 dependence: Atg7−/− cells show no GPX4 degradation or iron accumulation post-treatment [7]. In ex vivo models, Malt1-IN-6 rapidly impairs aortic contractility (EC₅₀ = 3.1μM), an effect preventable by ferrostatin-1, confirming ferroptosis as the functional outcome in vascular tissues [7].

Table 4: Temporal Biomarkers of Malt1-IN-6-Induced Ferroptosis

Properties

Product Name

Malt1-IN-6

IUPAC Name

1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[2-chloro-7-[1-(trifluoromethyl)cyclopropyl]pyrazolo[1,5-a]pyrimidin-6-yl]urea

Molecular Formula

C18H12Cl2F3N9O

Molecular Weight

498.2 g/mol

InChI

InChI=1S/C18H12Cl2F3N9O/c19-10-5-9(7-25-15(10)32-26-3-4-27-32)28-16(33)29-11-8-24-13-6-12(20)30-31(13)14(11)17(1-2-17)18(21,22)23/h3-8H,1-2H2,(H2,28,29,33)

InChI Key

AAQRMGYKVAIZSL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.